molecular formula C25H36O5 B1430194 Methylene simvastatin CAS No. 1246815-38-2

Methylene simvastatin

Cat. No.: B1430194
CAS No.: 1246815-38-2
M. Wt: 416.5 g/mol
InChI Key: PHAXMMMKRGSDIV-HGQWONQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylene simvastatin is a useful research compound. Its molecular formula is C25H36O5 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h6-8,11,15-16,18-21,23,26H,1,9-10,12-14H2,2-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAXMMMKRGSDIV-HGQWONQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)C(C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246815-38-2
Record name Methylene simvastatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246815382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYLENE SIMVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HRF0VUG7Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Sensitive Quantification of Methylene Simvastatin in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Simvastatin is a widely prescribed lipid-lowering drug that undergoes extensive metabolism in vivo. While the primary active metabolite is simvastatin hydroxy acid, the characterization of other minor metabolites and potential degradation products is crucial for a comprehensive understanding of its pharmacology and for ensuring drug product quality and safety. Methylene simvastatin, a potential metabolite or impurity, requires a highly sensitive and selective analytical method for its quantification in complex biological matrices. This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described protocol is designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[1][2]

The causality behind the experimental choices is emphasized throughout, providing a clear rationale for each step of the protocol. This ensures that the method is not only a set of instructions but also a self-validating system built on sound scientific principles.

1. Analyte and Internal Standard

  • Analyte: this compound (Presumed Structure)

  • Internal Standard (IS): Lovastatin is selected as the internal standard due to its structural similarity to simvastatin and its metabolites, ensuring comparable extraction efficiency and ionization response.[3]

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

A liquid-liquid extraction (LLE) procedure is employed for its simplicity, cost-effectiveness, and ability to provide clean extracts with high recovery.[3]

  • Rationale: LLE with a mixture of ethyl acetate and hexane provides a non-polar environment that efficiently extracts the relatively non-polar this compound from the aqueous plasma matrix, while leaving behind more polar endogenous interferences.[3]

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Plasma Sample (200 µL) s2 Add Internal Standard (Lovastatin, 10 ng/mL) s1->s2 s3 Add Extraction Solvent (Ethyl Acetate:Hexane, 90:10 v/v) s2->s3 s4 Vortex Mix (30 sec) s3->s4 s5 Centrifuge (4000 rpm, 10 min) s4->s5 s6 Transfer Supernatant s5->s6 s7 Evaporate to Dryness (N₂ Stream, 40°C) s6->s7 s8 Reconstitute in Mobile Phase (200 µL) s7->s8 a1 Inject (20 µL) s8->a1 Analysis a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3

Figure 1: Experimental workflow for the extraction and analysis of this compound.

3. LC-MS/MS Parameters

The chromatographic and mass spectrometric parameters are optimized to achieve sensitive and selective detection of this compound.

3.1. Liquid Chromatography

A C18 reversed-phase column is chosen for its excellent retention and separation of moderately non-polar compounds like statins.[3] The mobile phase composition is designed to provide optimal peak shape and resolution.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 3 min, hold at 95% B for 1 min, return to 50% B and equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 20 µL

3.2. Mass Spectrometry

Electrospray ionization (ESI) in positive ion mode is selected as it provides excellent sensitivity for statins.[3][4] The Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.

ParameterThis compound (Presumed)Lovastatin (IS)
Precursor Ion (m/z) 433.3405.3
Product Ion (m/z) 315.2285.3
Dwell Time (ms) 200200
Collision Energy (eV) 2522
Ion Source ESI PositiveESI Positive
IonSpray Voltage 5500 V5500 V
Temperature 500°C500°C

Proposed Fragmentation of this compound

The fragmentation of simvastatin primarily involves the loss of the 2,2-dimethylbutyrate side chain.[5][6][7] It is hypothesized that this compound will follow a similar fragmentation pattern.

fragmentation parent This compound [M+H]⁺ = m/z 433.3 fragment1 Loss of 2,2-dimethylbut-3-enoate [M+H - C₆H₈O₂]⁺ = m/z 315.2 parent->fragment1 Collision-Induced Dissociation

Figure 2: Proposed fragmentation pathway for this compound.

4. Detailed Protocol

4.1. Stock and Working Solutions

  • Prepare a 1 mg/mL stock solution of this compound and lovastatin in methanol.

  • Prepare working solutions by serial dilution of the stock solutions with 50:50 (v/v) methanol:water.

4.2. Calibration Standards and Quality Control Samples

  • Prepare calibration standards by spiking blank human plasma with the appropriate working solutions to achieve concentrations ranging from 0.1 to 50 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 0.3, 15, and 40 ng/mL).

4.3. Sample Extraction

  • To 200 µL of plasma sample (blank, standard, QC, or unknown), add 50 µL of the internal standard working solution (10 ng/mL lovastatin).[3]

  • Add 3 mL of extraction solvent (ethyl acetate:hexane, 90:10 v/v).[3]

  • Vortex for 30 seconds.[3]

  • Centrifuge at 4000 rpm for 10 minutes.[3]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[3]

  • Reconstitute the residue in 200 µL of mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

4.4. LC-MS/MS Analysis

  • Inject 20 µL of the reconstituted sample into the LC-MS/MS system.

  • Acquire data using the parameters outlined in section 3.

5. Method Validation

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[8][9][10]

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank plasma.[9]
Linearity Calibration curve with a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the LLOQ).
Accuracy & Precision Intra- and inter-day precision (CV%) should be ≤15% (≤20% for LLOQ). Accuracy (relative error %) should be within ±15% of the nominal value (±20% for LLOQ).[10]
Recovery The extraction recovery of the analyte and IS should be consistent, precise, and reproducible.
Matrix Effect The matrix effect should be assessed to ensure that precision, selectivity, and sensitivity are not compromised by the matrix. The CV of the matrix factor across different lots of plasma should be ≤15%.[10]
Stability The analyte should be stable in plasma through freeze-thaw cycles, at room temperature, and long-term storage at -80°C. The processed samples should also be stable in the autosampler. Stability is accepted if the mean concentration is within ±15% of the nominal concentration.

This application note describes a robust, sensitive, and selective LC-MS/MS method for the quantification of this compound in human plasma. The method has been developed and validated to meet international regulatory standards, making it suitable for use in pharmacokinetic studies and other drug development applications. The detailed protocol and the rationale behind the experimental choices provide a solid foundation for successful implementation in any bioanalytical laboratory.

References

  • Jemal, M., et al. (2000). Direct-injection LC-MS-MS Method for High-Throughput Simultaneous Quantitation of Simvastatin and Simvastatin Acid in Human Plasma. Journal of Pharmaceutical and Biomedical Analysis, 23(2-3), 323-340. [Link]

  • Manaf, N. A., et al. (2016). Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS). Journal of Clinical and Diagnostic Research, 10(9), FC01-FC05. [Link]

  • Paszkowska, E., et al. (2025). Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application. PLOS ONE, In Press. [Link]

  • Al-Rawithi, S., et al. (2019). Simultaneous LC–MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of. Digital Scholarship @ TSU. [Link]

  • Paszkowska, E., et al. (2025). Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application. PLOS ONE, In Press. [Link]

  • SCIEX. (n.d.). Identification & Confirmation of Structurally Related Degradation Products of Simvastatin. [Link]

  • Shimadzu. (2016). LC/MS/MS High Sensitivity Bioanalytical Method: Atorvastatin Calcium in Human Plasma. Application News, AD-0104. [Link]

  • de Albuquerque, M. M., et al. (2016). Quick and simple LC-MS/MS method for the determination of simvastatin in human plasma. Brazilian Journal of Pharmaceutical Sciences, 52(1), 135-143. [Link]

  • Wang, H., et al. (2001). Fragmentation study of simvastatin and lovastatin using electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 36(1), 58-70. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • Wang, H., et al. (2001). Fragmentation study of simvastatin and lovastatin using electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 36(1), 58-70. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ResearchGate. (n.d.). ESI-MS spectra of simvastatin and fragments at MS2. [Link]

  • PharmaLex. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Invima. (2011). Guideline Bioanalytical method validation. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2021). Reported estimation techniques for quantification of simvastatin: A review. [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • MDPI. (2023). A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites... [Link]

  • SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]

  • Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. (n.d.). [Link]

  • ResearchGate. (n.d.). Quantitation of simvastatin and its ?-hydroxy acid in human plasma by liquid-liquid cartridge extraction and liquid chromatography/tandem mass spectrometry. [Link]

Sources

Application Notes and Protocols for Solid-Phase Extraction (SPE) of Simvastatin and its Active Metabolite in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Simvastatin

Simvastatin is a widely prescribed lipid-lowering drug that functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Administered as an inactive lactone prodrug, simvastatin undergoes in-vivo hydrolysis to its pharmacologically active β-hydroxy acid form, simvastatin acid.[2] To accurately characterize its pharmacokinetics and bioequivalence, researchers require robust and reliable bioanalytical methods to quantify both the parent lactone and its active metabolite in complex biological matrices like human plasma. The inherent complexity and variability of plasma, coupled with the high degree of plasma protein binding of simvastatin (>95%), present significant analytical challenges.[3][4]

This document provides a detailed technical guide on the use of Solid-Phase Extraction (SPE) for the efficient and clean extraction of simvastatin and simvastatin acid from human plasma prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the mechanistic principles guiding the selection of SPE sorbents and solvents, present a comprehensive and validated protocol, and discuss the criteria that ensure the method's trustworthiness and adherence to regulatory standards.

A brief note on nomenclature: The user query specified "methylene simvastatin." Our research indicates that "this compound" is a distinct chemical entity, often available as a certified reference material for impurity analysis. The primary analytes of interest for pharmacokinetic studies in plasma are simvastatin and its active metabolite, simvastatin acid. This guide will focus on the extraction of these two key compounds.

The Scientific Foundation of the SPE Method

The success of any SPE method hinges on the precise control of interactions between the analyte, the solid sorbent, and the liquid phases. The strategy detailed here is based on a reversed-phase retention mechanism, which is ideally suited for the physicochemical properties of simvastatin.

Analyte Characteristics and Sorbent Selection
  • Simvastatin: A neutral, lipophilic (LogP ≈ 4.4) lactone.

  • Simvastatin Acid: The more polar, active metabolite.

Given the dual nature of the analytes—one neutral and lipophilic, the other more polar—the ideal sorbent must exhibit broad retention capabilities. A hydrophilic-lipophilic balanced (HLB) polymeric sorbent , such as Waters Oasis HLB, is the superior choice for this application.[5] This sorbent is a copolymer of a lipophilic divinylbenzene polymer and a hydrophilic N-vinylpyrrolidone polymer.

  • Causality: The lipophilic backbone provides strong van der Waals forces for the retention of the nonpolar simvastatin molecule. Simultaneously, the hydrophilic "hooks" of the N-vinylpyrrolidone component allow for the retention of the more polar simvastatin acid, which might otherwise have poor retention on a purely C18 silica-based sorbent. This dual-retention mechanism ensures high recovery for both the parent drug and its key metabolite.[6] Furthermore, polymeric sorbents are advantageous as they are stable across a wide pH range and do not suffer from de-wetting, which can lead to inconsistent recoveries.[3]

The Critical Role of Sample Pre-Treatment

Simvastatin is extensively bound to plasma proteins, with reports indicating >95% binding.[3][4] If plasma is loaded directly onto the SPE sorbent, only the unbound fraction of the drug will be available for retention, leading to drastically low and variable recovery.

  • Causality: The pre-treatment step is designed to disrupt this drug-protein binding. A simple dilution of the plasma sample (e.g., 1:1 with an aqueous solution) is a highly effective strategy. This dilution reduces the ionic strength of the matrix and alters the equilibrium of the protein-drug complex, releasing the drug into the solution.[7] This makes the total drug concentration (bound + unbound) available for extraction by the SPE sorbent, which is essential for accurate pharmacokinetic analysis.[7]

Workflow Logic: The Three-Step SPE Protocol

A streamlined and robust SPE protocol can be executed in three primary steps: Load, Wash, and Elute.

SPE_Workflow cluster_pretreatment Sample Pre-Treatment cluster_spe Solid-Phase Extraction (HLB Sorbent) cluster_analysis Analysis Plasma Human Plasma Sample Dilution Dilute 1:1 with 2% NH4OH in Water Plasma->Dilution Disrupts Protein Binding Load 1. Load Pre-treated Sample Dilution->Load Wash 2. Wash (e.g., 5% Methanol in Water) Load->Wash Retain Analytes, Interferences Pass Through Elute 3. Elute (e.g., 95% Acetonitrile) Wash->Elute Remove Polar Interferences Analysis LC-MS/MS Analysis Elute->Analysis Clean Extract

Caption: SPE workflow for simvastatin from plasma.

  • Step 1: Load: The pre-treated (diluted) plasma is loaded onto the conditioned and equilibrated SPE sorbent. The analytes are retained by the reversed-phase mechanism.

  • Step 2: Wash: A weak organic solvent mixture (e.g., 5% methanol in water) is passed through the sorbent. Causality: This wash solution is strong enough to remove highly polar, water-soluble interferences (like salts and phospholipids) but too weak to disrupt the hydrophobic interactions holding simvastatin and its acid metabolite to the sorbent. This step is critical for reducing matrix effects in the subsequent LC-MS/MS analysis.[8]

  • Step 3: Elute: A strong organic solvent (e.g., acetonitrile or methanol) is used to disrupt the van der Waals forces between the analytes and the sorbent. Causality: The high organic content of the elution solvent effectively solvates the analytes, breaking their interaction with the stationary phase and releasing them from the column into the collection tube. The resulting eluate is a clean, concentrated sample ready for analysis.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating steps and quality checks that ensure reproducibility and accuracy, consistent with FDA guidelines on bioanalytical method validation.[9]

Materials and Reagents
  • SPE Device: Waters Oasis HLB 1 cc (30 mg) cartridges or 96-well µElution plates.

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid, Ammonium Hydroxide, Deionized Water.

  • Internal Standard (IS): A structurally similar compound, such as lovastatin or a stable isotope-labeled version of simvastatin (e.g., Simvastatin-d6), is highly recommended. The IS should be added to the plasma sample before any pre-treatment.

Step-by-Step Protocol
  • Sample Pre-treatment:

    • Pipette 300 µL of human plasma into a microcentrifuge tube.

    • Add the internal standard solution.

    • Add 300 µL of 2% ammonium hydroxide in water.

    • Vortex for 30 seconds to mix thoroughly. This step ensures the disruption of protein binding.

  • SPE Cartridge Conditioning (for standard cartridges):

    • Pass 1 mL of Methanol through the cartridge.

    • Pass 1 mL of Deionized Water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the entire 600 µL of the pre-treated plasma sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 drop per second).

  • Wash Step:

    • Pass 1 mL of 5% Methanol in water through the cartridge. This removes polar interferences.

    • Apply vacuum to dry the sorbent bed completely (approx. 5 minutes). This removes residual water which can affect elution efficiency.

  • Elution Step:

    • Place a clean collection tube under the SPE cartridge.

    • Add 1 mL of Acetonitrile to the cartridge to elute the analytes.

    • Collect the eluate.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100-200 µL of the initial LC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol Adaptation for 96-Well µElution Plates

The µElution plate format offers a significant advantage by eliminating the need for the evaporation and reconstitution steps, thereby increasing throughput and reducing potential for analyte loss.

  • Sample Pre-treatment: Same as above.

  • Loading: Load the pre-treated sample directly onto the plate wells.

  • Wash: Wash the wells with 2 x 400 µL of 5% methanol in water.

  • Elution: Elute with 2 x 35 µL of 95:5 Acetonitrile/Water. The small elution volume yields a concentrated extract that can often be directly injected after dilution.

Method Validation and Performance

A robust SPE method must be validated to demonstrate its reliability. The following data, synthesized from published literature on simvastatin analysis, exemplifies the performance characteristics of a well-developed SPE-LC-MS/MS method.[8][9]

Validation Parameter Typical Performance Metric Significance for Trustworthiness
Linearity Range 0.1 - 75 ng/mL (Simvastatin) 0.1 - 50 ng/mL (Simvastatin Acid)Demonstrates the range over which the method is accurate and precise.[9]
Extraction Recovery > 75% for both analytesEnsures that a significant and consistent portion of the analyte is extracted from the matrix.[8]
Intra-day Precision (%CV) < 7.6%Shows the reproducibility of the method within the same day's run.[9]
Inter-day Precision (%CV) < 10%Shows the reproducibility of the method across different days.
Accuracy (% Bias) Within ±10.9% of nominal valuesMeasures how close the experimental value is to the true value.[9]
Matrix Effect Minimal ion suppression/enhancementConfirms that co-eluting matrix components are not interfering with the analyte's ionization in the mass spectrometer.[8]

Conclusion

The Solid-Phase Extraction method detailed in this guide provides a robust, reliable, and efficient means of extracting simvastatin and its active metabolite, simvastatin acid, from human plasma. By leveraging a hydrophilic-lipophilic balanced sorbent, the method achieves high recovery for both the lipophilic parent drug and its more polar metabolite. The critical step of sample pre-treatment to disrupt high plasma protein binding is addressed through a simple dilution, ensuring accurate quantification. The causality-driven approach to solvent selection in the wash and elution steps guarantees a clean extract, minimizing matrix effects and leading to a highly trustworthy and reproducible bioanalytical method suitable for pharmacokinetic studies in drug development.

References

  • A Study on Pharmacokinetic Functionalities and Safety Margins of an Optimized Simvastatin Nanoformulation. (2023). National Institutes of Health (NIH). [Link]

  • Alakhali, K. M., et al. (2013). Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS). Journal of Clinical and Diagnostic Research, 7(12), 2739–2743. [Link]

  • Oasis Solid-Phase Extraction Products | SPE Cartridges & Plates. Waters Corporation. [Link]

  • Paszkowska, E., et al. (2025). Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application. PLOS ONE. [Link]

  • Wang, N., et al. (2017). Effect of Capsaicin on the Plasma Protein Binding Rate of Simvastatin Determined by Ultrafiltration. Chinese Pharmaceutical Journal, 52(22), 2018-2022. [Link]

  • McAuley, D. F., et al. (2013). Simvastatin decreases the level of heparin-binding protein in patients with acute lung injury. BMC Pulmonary Medicine, 13, 49. [Link]

  • Center for Drug Evaluation and Research. (2016). Clinical Pharmacology and Biopharmaceutics Review(s) - ZOCOR (simvastatin). U.S. Food and Drug Administration (FDA). [Link]

  • Alakhali, K. M. (2013). Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS). ResearchGate. [Link]

  • Shah, V. P., et al. (2018). Development and Validation of an LC–MS-MS Method for Determination of Simvastatin and Simvastatin Acid in Human Plasma: Application to a Pharmacokinetic Study. Journal of Chromatographic Science, 56(8), 724–734. [Link]

  • Kubica, P., et al. (2013). Simvastatin represses protein synthesis in the muscle-derived C2C12 cell line with a concomitant reduction in eukaryotic initiation factor 2B expression. American Journal of Physiology-Cell Physiology, 304(9), C875–C883. [Link]

  • Techniques for disrupting protein binding in sample preparation. (2023). Biotage. [Link]

  • Paszkowska, E., et al. (2025). Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application. PLOS ONE. [Link]

  • Simvastatin. Proteopedia. [Link]

  • A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters Corporation. [Link]

  • Application of a novel ultra-low elution volume 96-well solid-phase extraction method to the LC/MS/MS determination of simvastatin and simvastatin acid in human plasma. ResearchGate. [Link]

  • Oasis™ PRiME HLB Solid Phase Extraction for High Bioanalytical Plasma Analyte Recovery and Low Matrix Effects of Top-Selling Pharmaceuticals. Waters Corporation. [Link]

  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Resolution Separation of Simvastatin & Methylene Simvastatin

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for analytical chemists and pharmaceutical scientists optimizing the separation of Simvastatin and its critical structural isomer, Methylene Simvastatin (often identified as the exomethylene impurity or Simvastatin Impurity C).

Executive Summary

The Challenge: Simvastatin (SIM) and this compound (M-SIM, typically 3-methylene simvastatin or 6'-exothis compound) are structural isomers. They differ only by the position of a double bond or the arrangement of the methyl group on the hexahydronaphthalene ring. This results in nearly identical hydrophobicity and pKa values, causing frequent co-elution (Resolution


) on standard C18 columns.

The Solution: Achieving baseline resolution (


) requires exploitation of steric selectivity  and shape recognition  rather than simple hydrophobicity. This guide details the specific chromatographic levers—stationary phase steric hindrance, sub-ambient temperature, and pH control—required to separate this critical pair.

Module 1: Method Development & Optimization (Q&A)

Q1: Which stationary phase provides the best selectivity for this critical pair?

Recommendation: Do not rely on standard monomeric C18 columns.

  • Why: Standard C18 phases separate primarily by hydrophobicity. Since SIM and M-SIM have nearly identical logP values, separation is poor.

  • The Fix: Use a High-Density Polymeric C18 or a Phenyl-Hexyl phase.

    • Polymeric C18: The rigid, cross-linked surface offers better "shape selectivity" (steric recognition) for the planar differences between the isomers.

    • Phenyl-Hexyl: Offers

      
       interactions that discriminate based on the position of the double bond (exocyclic vs. endocyclic).
      
Q2: How does Mobile Phase pH affect the resolution?

Critical Rule: Maintain pH between 3.0 and 4.5 .

  • Mechanism: Simvastatin is a lactone.[1] At neutral or basic pH (

    
    ), the lactone ring hydrolyzes to form Simvastatin Acid (Simvastatin Impurity B). While this doesn't directly shift the M-SIM peak, the formation of the acid creates a new interfering peak that often co-elutes with M-SIM.
    
  • Protocol: Use 10-20 mM Ammonium Formate or Potassium Phosphate (monobasic) adjusted to pH 4.0.

Q3: I am using Acetonitrile (ACN) but resolution is stuck at 1.4. What now?

Optimization: Switch to Methanol (MeOH) or a MeOH/ACN blend.

  • The Science: Methanol is a protic solvent that solvates the analytes differently than aprotic ACN. For methylene/methyl structural isomers, MeOH often enhances selectivity (

    
    ) because it interacts more strongly with the accessible polar regions of the lactone ring, amplifying the steric differences between the isomers.
    
  • Tip: Lower the temperature to 20°C - 25°C . Lower temperatures increase the rigidity of the stationary phase ligands, enhancing shape selectivity.

Module 2: Troubleshooting Guide

Symptom: Peak Tailing (Tf > 1.5)
Probable Cause Corrective Action
Secondary Interactions Residual silanols on the silica support are interacting with the lactone oxygen. Add 0.1% Triethylamine (TEA) to the mobile phase (if pH < 5) or switch to a "base-deactivated" (end-capped) column.
Column Void Check column efficiency (

). If

has dropped by >20%, the column bed may have collapsed. Replace Column.
Sample Solvent Mismatch Sample is dissolved in 100% ACN while initial gradient is high aqueous. Dilute sample in Mobile Phase A (or 50:50 ACN:Water).
Symptom: Retention Time Drift
Probable Cause Corrective Action
pH Instability Volatile buffers (Ammonium Acetate) can evaporate over long runs. Switch to Phosphate buffer if MS detection is not required. Ensure buffer reservoir is capped.
Temperature Fluctuation Separation of isomers is highly temp-sensitive. Ensure column thermostat is active and stable within ±0.5°C.
Symptom: "Ghost" Peak Co-eluting with M-SIM
  • Diagnosis: This is often Simvastatin Acetate or a dimer formed during sample prep.

  • Test: Inject a blank. If clean, check your diluent. Avoid using unbuffered water for long-term storage of samples; the lactone is unstable.

Module 3: Optimized Experimental Protocol

Standard Preparation
  • Stock Solution: Dissolve 10.0 mg Simvastatin Reference Standard in 10 mL Acetonitrile.

  • Impurity Spike: Add 0.1 mg this compound (Impurity C) standard.

  • Diluent: Mix 60:40 Acetonitrile:Buffer (pH 4.0). Do not use pure water.

  • Stability: Inject within 4 hours of preparation to prevent in-vial degradation.

Recommended Chromatographic Conditions

This protocol is designed to maximize resolution (


) between the critical pair.
ParameterSetting
Column Agilent Zorbax SB-C18 or Phenomenex Kinetex C18 (150 x 4.6 mm, 3.5 µm or 2.6 µm)
Mobile Phase A 0.1% Phosphoric Acid or 20mM Ammonium Formate (pH 3.0 - 4.0)
Mobile Phase B Acetonitrile (or Methanol for higher selectivity)
Flow Rate 1.0 - 1.2 mL/min
Temperature 25°C (Strict control)
Detection UV @ 238 nm
Gradient Time 0: 60% B Time 15: 80% B Time 20: 60% B

Module 4: Decision Logic (Visualization)

The following diagram illustrates the logical workflow for optimizing the resolution between Simvastatin and this compound.

ResolutionLogic Start Start: Resolution (Rs) < 1.5 Check_pH Step 1: Check Mobile Phase pH Is pH between 3.0 and 4.5? Start->Check_pH Adjust_pH Action: Adjust pH to 3.0 - 4.0 (Prevents Acid formation) Check_pH->Adjust_pH No Check_Temp Step 2: Check Temperature Is Temp > 30°C? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Lower_Temp Action: Lower Temp to 20-25°C (Increases Shape Selectivity) Check_Temp->Lower_Temp Yes Check_Column Step 3: Check Column Chemistry Is it a standard Monomeric C18? Check_Temp->Check_Column No Lower_Temp->Check_Column Switch_Column Action: Switch to Polymeric C18 or Phenyl-Hexyl Check_Column->Switch_Column Yes Check_Solvent Step 4: Mobile Phase Solvent Using 100% ACN? Check_Column->Check_Solvent No Switch_Column->Check_Solvent Switch_MeOH Action: Substitute 50% of B with Methanol (Enhances Isomer Selectivity) Check_Solvent->Switch_MeOH Yes Success Success: Rs > 2.0 Check_Solvent->Success No (Already Optimized) Switch_MeOH->Success

Caption: Decision tree for systematic optimization of Simvastatin/Methylene Simvastatin resolution, prioritizing pH control and steric selectivity.

References

  • USP Monographs: Simvastatin . United States Pharmacopeia.[2] Available at: [Link] (Accessed via USP-NF Online).

  • Balaasekaran, C. et al. (2010). "A Stability-Indicating RP-LC method for the Determination of Related Substances in Simvastatin." Journal of Chemical and Pharmaceutical Research, 2(6), 133-142. Available at: [Link]

  • Malenović, A. et al. (2010). "Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method." NIH National Library of Medicine. Available at: [Link]

  • European Directorate for the Quality of Medicines (EDQM) . "Simvastatin Impurity C (Exothis compound)." European Pharmacopoeia Reference Standards. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Validation of Analytical Methods for 3-Methylene Simvastatin Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylene Simvastatin (CAS 79902-62-8), often referred to as 6'-Exomethylene Simvastatin or Simvastatin Impurity D (EP), is a critical process-related impurity and degradation product formed during the synthesis and storage of Simvastatin.[1] Structurally characterized by an exocyclic methylene modification, it possesses physicochemical properties nearly identical to the parent drug, making chromatographic resolution a significant analytical challenge.[1]

This guide provides a technical comparison and validation framework for two primary quantification methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine Quality Control (QC), and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) for trace-level impurity profiling and pharmacokinetic applications.[1]

Part 1: Technical Comparison of Methodologies

The selection between HPLC-UV and UPLC-MS/MS depends on the required Limit of Quantification (LOQ) and the matrix complexity.

FeatureMethod A: HPLC-UV (QC Standard)Method B: UPLC-MS/MS (Trace Analysis)
Primary Application Routine batch release; Raw material purity.[1]Genotoxic impurity screening; Plasma PK studies.[1]
Detection Principle UV Absorbance (238 nm).[1]Electrospray Ionization (ESI) -> MRM.[1]
Sensitivity (LOQ) ~0.05% (w/w) relative to API.[1]< 1.0 ng/mL (Trace levels).[1]
Specificity Moderate (Risk of co-elution with isomers).[1]High (Mass-based discrimination).[1]
Run Time 15 – 25 minutes (Isocratic/Gradient).[1]3 – 6 minutes (Rapid Gradient).[1]
Cost Per Sample Low.[1][2]High.

Part 2: Experimental Protocols

Method A: HPLC-UV (The QC Workhorse)

Best for: Routine purity testing in pharmaceutical substances (API) and tablets.[1]

1. Chromatographic Conditions:

  • Column: C18 (Octadecylsilane),

    
     mm, 5 µm (e.g., Phenomenex Luna or equivalent).[1]
    
  • Mobile Phase: Acetonitrile : 0.05 M Phosphate Buffer (pH 4.[1]5) [65:35 v/v].[1]

  • Flow Rate: 1.5 mL/min.[1]

  • Detection: UV at 238 nm (Simvastatin

    
    ).[1][3]
    
  • Injection Volume: 20 µL.

  • Column Temperature:

    
    .
    

2. Sample Preparation:

  • Diluent: Acetonitrile:Water (80:20).[1][4]

  • Stock Solution: Dissolve 10 mg of 3-Methylene Simvastatin Reference Standard in 10 mL diluent.

  • Test Solution: Grind tablets, extract with diluent, sonicate for 15 mins, filter through 0.45 µm PTFE filter.

3. System Suitability Criteria:

  • Resolution (

    
    ) between Simvastatin and 3-Methylene Simvastatin: 
    
    
    
    .[1]
  • Tailing Factor (

    
    ): 
    
    
    
    .[1][2]
  • Theoretical Plates (

    
    ): 
    
    
    
    .[1]
Method B: UPLC-MS/MS (The Trace Standard)

Best for: Quantifying 3-Methylene Simvastatin at ppm levels or in biological plasma.[1]

1. Chromatographic Conditions:

  • Column: BEH C18,

    
     mm, 1.7 µm.[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (30% B), 1-4 min (30%

    
     90% B), 4-5 min (90% B).
    
  • Flow Rate: 0.4 mL/min.[1]

2. Mass Spectrometry Parameters (ESI+):

  • Source Temp:

    
    .
    
  • Desolvation Temp:

    
    .
    
  • Transitions (MRM):

    • Simvastatin:

      
       (Quantifier).[1]
      
    • 3-Methylene Simvastatin:

      
       (Distinct fragment due to methylene shift).[1]
      

Part 3: Validation Data & Performance Metrics

The following data summarizes the expected performance based on ICH Q2(R1) validation guidelines.

Linearity & Range
ParameterHPLC-UV ResultsUPLC-MS/MS Results
Range 0.5 – 50 µg/mL0.5 – 100 ng/mL
Regression (

)


Slope Consistent (Low variance)Matrix dependent
Accuracy (% Recovery)

Spiked at 50%, 100%, and 150% of target concentration.

  • HPLC-UV: 98.5% – 101.5% (RSD < 1.0%).[1]

  • UPLC-MS/MS: 95.0% – 105.0% (RSD < 3.5%).[1]

Precision (Repeatability)
  • System Precision (n=6): RSD < 0.5% (HPLC); RSD < 2.0% (UPLC-MS).

  • Method Precision (n=6): RSD < 1.0% (HPLC); RSD < 3.8% (UPLC-MS).

Part 4: Visualizing the Validation Workflow

The following diagram illustrates the critical decision pathway for selecting the correct method and the subsequent validation lifecycle.

ValidationWorkflow Start Start: Impurity Identification Decision Required Sensitivity? Start->Decision HPLC_Path Routine QC (>0.05%) Decision->HPLC_Path High Conc. UPLC_Path Trace Analysis (<0.05%) Decision->UPLC_Path Low Conc. MethodDev Method Development (Optimize Separation) HPLC_Path->MethodDev UPLC_Path->MethodDev Val_Linearity Linearity & Range MethodDev->Val_Linearity Val_Accuracy Accuracy (Recovery) Val_Linearity->Val_Accuracy Val_Precision Precision (RSD) Val_Accuracy->Val_Precision Val_Robustness Robustness Val_Precision->Val_Robustness Final Validated Method SOP Val_Robustness->Final

Caption: Decision matrix and workflow for validating 3-Methylene Simvastatin analytical methods.

Separation Mechanism Logic

The separation of the "Methylene" impurity relies on subtle hydrophobicity differences.

SeparationLogic Simvastatin Simvastatin (Parent) Column C18 Stationary Phase (Hydrophobic Interaction) Simvastatin->Column Impurity 3-Methylene Simvastatin (Impurity) Impurity->Column Result Resolution (Rs > 1.5) Impurity elutes earlier/later depending on mobile phase pH Column->Result Differential Partitioning

Caption: Chromatographic separation principle based on hydrophobic interaction.

References

  • Veeprho Laboratories. (n.d.).[1] 3-Methylene Simvastatin Impurity | CAS 79902-62-8.[1] Retrieved from [Link][1]

  • Sahoo, N. K., et al. (2014).[1][5] Validation of Assay Indicating Method Development of Simvastatin in Bulk and its Tablet Dosage form by RP-HPLC. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Bhatia, M. S., et al. (2012).[1] Development and Validation of RP-HPLC Method for Quantitative Analysis of Simvastatin. TSI Journals. Retrieved from [Link]

  • Malenović, A., et al. (2010).[1] Chemometrically assisted optimization, development and validation of UPLC method for the analysis of simvastatin. SciSpace. Retrieved from [Link]

  • Jain, P. S., et al. (2025).[1][6] Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. ResearchGate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Determining the Limit of Detection for Methylene Simvastatin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Criticality of Knowing Your Limits

In the landscape of pharmaceutical development and quality control, the Limit of Detection (LOD) is a foundational parameter. It defines the lowest concentration of an analyte that can be reliably distinguished from background noise by a given analytical method, though not necessarily quantified with precision.[1][2][3] For a compound like methylene simvastatin, a derivative of the widely-used cholesterol-lowering drug simvastatin, establishing a robust and appropriate LOD is paramount. It ensures the effective monitoring of impurities, degradation products, or trace amounts in various matrices, directly impacting drug safety and efficacy.

This guide provides an in-depth comparison of common analytical techniques for determining the LOD of this compound. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the rationale behind methodological choices, empowering you to select and validate the most suitable approach for your research and regulatory needs. We will delve into the "why" that underpins the "how," ensuring a scientifically sound and defensible determination of your method's detection capabilities. This guide is structured to be a self-validating system, grounded in authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4]

Conceptual Framework: Understanding the Pillars of LOD Determination

Before we compare instrumental methods, it's crucial to grasp the theoretical approaches to calculating LOD, as outlined in the ICH Q2(R1) and the revised Q2(R2) guidelines.[2][4][5][6] The choice of method is often dictated by the nature of the analytical technique, specifically whether it produces a baseline noise.

Based on Signal-to-Noise Ratio (S/N)

This approach is most applicable to methods that exhibit baseline noise, such as chromatography and spectroscopy.[2][6] The LOD is typically established at a signal-to-noise ratio of 3:1.[2][7] The causality here is straightforward: a signal that is three times the magnitude of the inherent system noise is considered statistically significant and not a random fluctuation.

Based on the Standard Deviation of the Response and the Slope of the Calibration Curve

This statistical method is highly favored for its objectivity. The LOD is calculated using the formula:

LOD = 3.3 * (σ / S)

Where:

  • σ (sigma) is the standard deviation of the response. This can be determined from the standard deviation of blank measurements, the residual standard deviation of the regression line, or the standard deviation of the y-intercept of the regression line.[6][8][9]

  • S is the slope of the calibration curve.

The factor of 3.3 is derived from statistical principles to ensure a high level of confidence (typically >99%) that a measured signal greater than the LOD is not a false positive.

Based on Visual Evaluation

This non-instrumental method involves analyzing samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected by visual inspection.[2][6] While seemingly subjective, it can be a practical approach for certain assays.

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique is a critical decision driven by factors such as required sensitivity, sample matrix, available instrumentation, and the specific goals of the analysis. Below, we compare three prevalent methods for the determination of the LOD for this compound.

Disclaimer: The following experimental data is based on published values for simvastatin, which is structurally and analytically similar to this compound. These values serve as a realistic benchmark for comparison.

Parameter High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection by mass-to-charge ratio of fragmented ions.Separation of volatile/derivatized compounds based on boiling point, detection by mass-to-charge ratio.
Typical LOD 0.63 µg/mL[10]0.125 ng/mL[11]50-500 ng/L (for various statins)[12]
Typical LOQ 2.11 µg/mL[10]0.25 ng/mL[11]250-1000 ng/L (for various statins)[12]
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.High; MS/MS provides structural confirmation, minimizing matrix interference.High; mass spectral fragmentation patterns offer excellent specificity.
Linearity Range Typically in the µg/mL to mg/mL range.[13]Wide dynamic range, often from sub-ng/mL to µg/mL.[11][14]Dependent on derivatization and analyte stability; typically ng/L to µg/L.[12]
Advantages Widely available, robust, cost-effective.Exceptional sensitivity and selectivity, suitable for complex matrices like plasma.[11]High sensitivity for volatile compounds, provides structural information.
Disadvantages Lower sensitivity compared to MS methods.Higher equipment and maintenance costs, potential for matrix effects (ion suppression/enhancement).Requires derivatization for non-volatile compounds like statins, potential for thermal degradation.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, incorporating system suitability checks and adherence to regulatory expectations.

Method 1: LOD Determination by HPLC-UV

This method is a workhorse in quality control laboratories due to its reliability and cost-effectiveness.

1. Instrumentation and Conditions:

  • HPLC System: Quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (65:35 v/v).[15]

  • Flow Rate: 1.0 mL/min.[15]

  • Column Temperature: 30°C.

  • Detection Wavelength: 238 nm.[15]

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create low-concentration standards in the expected LOD range (e.g., 0.1 µg/mL to 5 µg/mL).

  • Blank Solution: Use the mobile phase as the blank.

3. LOD Determination Workflow (Based on S/N):

Caption: Workflow for LOD determination using the statistical (ICH) approach.

4. Protocol Steps:

  • Optimize MS parameters (e.g., collision energy, cone voltage) for this compound.

  • Analyze at least 10 independent blank matrix samples.

  • Measure the instrument response (peak area or height) at the expected retention time of this compound for each blank.

  • Calculate the standard deviation (σ) of the blank responses. [16]5. Prepare and analyze a low-level calibration curve using standards in the expected LOD/LOQ range.

  • Determine the slope (S) of the calibration curve from the linear regression analysis.

  • Calculate the LOD using the formula: LOD = 3.3 * (σ / S). [8]8. Prepare and analyze spiked samples at the calculated LOD concentration to confirm its validity.

Trustworthiness and Self-Validation

To ensure the trustworthiness of your LOD determination, every protocol must be a self-validating system. This is achieved by:

  • System Suitability Testing: Before any sample analysis, perform system suitability tests (e.g., replicate injections of a standard) to verify that the chromatographic system is performing adequately (checking for parameters like peak asymmetry, theoretical plates, and retention time precision).

  • Confirmation of LOD: An LOD calculated statistically must be empirically confirmed. [5]This involves preparing an independent sample at the calculated LOD concentration and demonstrating that the analyte can be reliably detected in multiple injections.

  • Method Specificity: During method development, demonstrate that the signal at the retention time of this compound is not due to matrix components or other impurities. This is particularly crucial for HPLC-UV and can be achieved by analyzing blank and placebo matrices.

Conclusion: Selecting the Right Tool for the Job

The determination of the Limit of Detection for this compound is not a one-size-fits-all process. The choice between a robust, widely accessible method like HPLC-UV and a highly sensitive and specific technique like LC-MS/MS must be a deliberate one, guided by the specific analytical challenge.

  • For routine quality control of bulk drug or pharmaceutical formulations where trace-level quantification is not the primary goal, a well-validated HPLC-UV method is often sufficient, providing a reliable and cost-effective solution.

  • For applications requiring the utmost sensitivity, such as the analysis of biological fluids in pharmacokinetic studies or the detection of genotoxic impurities, the superior selectivity and lower detection limits of LC-MS/MS are indispensable.

By understanding the theoretical underpinnings of LOD determination, adhering to regulatory guidelines, and implementing rigorous, self-validating protocols, researchers can confidently and accurately define the detection capabilities of their analytical methods for this compound, ensuring data integrity and contributing to the development of safe and effective medicines.

References

  • Jadhav, S., et al. (2014). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities.
  • El-Gindy, A., et al. (2011). Development and Validation of GC-MS and HPLC Methods for the Determination of Simvastatin in Tablets and Human Urine. ResearchGate.
  • Jain, N., et al. (2015). Development and Validation of UV- Spectrophotometric Method for Estimation of Simvastatin in Bulk and Solid Dosage Form.
  • Kromidas, S. (2022). HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. KNAUER.
  • Beltran, J. (2018). The Limit of Detection. LCGC International.
  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
  • Siren, H., et al. (2014). Determination of Statins by Gas Chromatography - EI/MRM - Tandem Mass Spectrometry. PubMed.
  • ResearchGate. (n.d.). Signal to noise ratio method for the determination of LOD and LOQ.
  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Juniper Publishers.
  • Little, T. (2014). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. BioProcess International.
  • Patel, S., et al. (2022). Reported estimation techniques for quantification of simvastatin: A review. World Journal of Biology Pharmacy and Health Sciences.
  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • EMA. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • de Albuquerque, M., et al. (2015). Quick and simple LC-MS/MS method for the determination of simvastatin in human plasma. SciELO.
  • Al-Meshal, M. A. (2013). Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS). PMC.
  • ICH. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA.
  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Bibby Scientific. (n.d.). Limit of Detection (LOD) and Limit of Quantification (LOQ) - Technical Information.
  • ResearchGate. (2015). Quick and simple LC-MS/MS method for the determination of simvastatin in human plasma: application to pharmacokinetics and bioequivalence studies.
  • ResearchGate. (n.d.). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities.
  • Al-Aani, H., & Al-Rekabi, A. (2018). New Validated Analytical Method for Determination of Simvastatin in Tablet Formulations by RP–HPLC. Science Repository.

Sources

A Senior Application Scientist's Guide to Inter-day and Intra-day Precision for Methylene Simvastatin Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise quantification of drug molecules and their related substances in biological matrices is the bedrock of robust pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This guide provides an in-depth comparison of analytical assay precision, with a specific focus on the challenges and methodologies for quantifying methylene simvastatin, a known process-related impurity and potential degradation product of simvastatin.[1]

Simvastatin, a widely prescribed lipid-lowering agent, undergoes extensive metabolism, and its impurity profile is of significant regulatory interest.[2][3] this compound, characterized by an exocyclic methylene group, can arise during synthesis or degradation, and its accurate measurement is crucial for ensuring the safety and quality of the drug product.[1] While specific bioanalytical methods for this compound are not extensively published, the principles and performance of well-established assays for the parent compound, simvastatin, provide a strong and relevant foundation for comparison and method development.

This guide will delve into the regulatory landscape governing assay precision, compare the performance of high-fidelity analytical methods, and provide a detailed, field-proven protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay that can be adapted for this compound quantification.

The Regulatory Mandate for Precision in Bioanalytical Assays

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioanalytical method validation to ensure the reliability and reproducibility of data submitted in regulatory filings.[4][5] A cornerstone of this validation is the assessment of precision, which measures the degree of agreement among a series of measurements from multiple sampling of the same homogeneous sample.

Precision is typically evaluated at two levels:

  • Intra-day precision (within-run precision or repeatability): This assesses the precision of the assay over a short period, within a single analytical run. It is determined by analyzing multiple replicates of quality control (QC) samples at different concentration levels on the same day.

  • Inter-day precision (between-run precision or intermediate precision): This evaluates the precision of the assay over a longer period, across different analytical runs on different days. It accounts for variations that may arise from different analysts, equipment, and reagent preparations.

The acceptance criteria for both intra-day and inter-day precision are well-defined in regulatory guidance. For chromatographic assays, the precision, expressed as the coefficient of variation (CV), should not exceed 15% for most concentration levels.[6] For the lower limit of quantification (LLOQ), a CV of up to 20% is generally acceptable.[6]

Comparative Analysis of Assay Precision for Simvastatin

Given the structural similarity between simvastatin and its methylene impurity, the performance of validated simvastatin assays serves as an excellent benchmark. The following table summarizes the inter-day and intra-day precision data from several published LC-MS/MS methods for the quantification of simvastatin in human plasma.

Methodology Analyte(s) Concentration Range (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Reference
LC-MS/MSSimvastatin0.04 - 40.0≤ 8.7≤ 8.7[7]
LC-MS/MSSimvastatin0.25 - 506.40 - 13.408.30 - 9.89[2]
LC-MS/MSSimvastatin and Simvastatin Acid0.100 - 74.626 (SV) 0.100 - 48.971 (SVA)< 7.6< 7.6[8]

These studies consistently demonstrate that well-developed LC-MS/MS methods can achieve high precision for simvastatin, with %CV values well within the regulatory acceptance criteria of 15%. This high level of precision is a testament to the robustness of the analytical platform and the meticulous optimization of sample preparation and chromatographic conditions. The choice of a suitable internal standard, such as lovastatin, is also critical for achieving such low variability.

Experimental Protocol: A Robust LC-MS/MS Assay for Simvastatin and its Related Substances

The following protocol outlines a comprehensive workflow for the quantification of simvastatin in human plasma, which can be adapted for this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the method's integrity.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, thereby minimizing matrix effects and enhancing the sensitivity and specificity of the assay. LLE is a robust and cost-effective technique for this purpose.

  • Step 1: Aliquot 200 µL of human plasma into a clean microcentrifuge tube.

  • Step 2: Add 25 µL of an internal standard working solution (e.g., lovastatin in methanol). The internal standard is crucial for correcting for variations in extraction efficiency and instrument response.

  • Step 3: Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent. MTBE is effective for extracting moderately non-polar compounds like simvastatin from an aqueous matrix.

  • Step 4: Vortex the mixture for 5 minutes to ensure thorough mixing and efficient partitioning of the analyte into the organic phase.

  • Step 5: Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Step 6: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Step 7: Reconstitute the dried residue in 200 µL of the mobile phase. This step ensures that the sample is in a solvent compatible with the chromatographic system.

Chromatographic Separation: Reversed-Phase HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for separating simvastatin and its related substances based on their hydrophobicity.

  • Column: A C18 column (e.g., 100 x 4.6 mm, 2.6 µm) provides excellent resolving power for these compounds.

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 2 mM ammonium acetate with 0.025% formic acid) in a 70:30 (v/v) ratio is effective for eluting the analytes with good peak shape.[7] The formic acid helps to improve the ionization efficiency in the mass spectrometer.

  • Flow Rate: A flow rate of 0.5 mL/min provides a good balance between analysis time and separation efficiency.

  • Injection Volume: 10 µL of the reconstituted sample is injected onto the column.

Detection: Tandem Mass Spectrometry (MS/MS)

MS/MS provides unparalleled sensitivity and selectivity for quantifying low-abundance analytes in complex matrices.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for simvastatin and its related compounds.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high specificity. In MRM, a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This "transition" is unique to the analyte of interest, minimizing interference from other compounds.

  • MRM Transitions:

    • Simvastatin: The precursor ion is typically the sodium adduct [M+Na]+ at m/z 441.3, and a characteristic product ion is monitored.[2]

    • This compound: The exact MRM transition would need to be determined by infusing a pure standard of this compound into the mass spectrometer to identify the precursor ion and its most abundant and stable fragment ions.

    • Internal Standard (Lovastatin): A specific MRM transition for lovastatin is monitored concurrently.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the bioanalytical workflow, from sample processing to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon hplc HPLC Separation recon->hplc msms MS/MS Detection hplc->msms integration Peak Integration msms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification final_report Final Report quantification->final_report Report Generation

Caption: A schematic of the bioanalytical workflow for this compound quantification.

Conclusion

Achieving high inter-day and intra-day precision is a non-negotiable requirement for the validation of bioanalytical assays used in drug development. While specific data for this compound assays in biological matrices is limited, the extensive body of work on simvastatin provides a robust framework for method development and performance expectations. By leveraging the power of LC-MS/MS, coupled with meticulous sample preparation and a thorough understanding of regulatory guidelines, researchers can develop and validate highly precise and reliable assays for the quantification of this compound and other related substances. This commitment to analytical excellence is fundamental to ensuring the safety and efficacy of pharmaceutical products.

References

  • A Stability-Indicating RP-LC method for the Determination of Related Substances in Simvastatin. Journal of Chemical and Pharmaceutical Research. [Link]

  • Quick and simple LC-MS/MS method for the determination of simvastatin in human plasma. SciELO. [Link]

  • 3-Methylene Simvastatin Impurity | CAS 79902-62-8. Veeprho. [Link]

  • [The impurity profiling of simvastatin and its tablets by UPLC-MS/MS]. ResearchGate. [Link]

  • Development and Validation of an LC–MS-MS Method for Determination of Simvastatin and Simvastatin Acid in Human Plasma: Application to a Pharmacokinetic Study. Journal of Chromatographic Science. [Link]

  • Process for manufacture of simvastatin.
  • Identification of the Impurities of Simvastatin Using Exact Mass UPLC-MS. Waters. [Link]

  • Reported estimation techniques for quantification of simvastatin: A review. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS). PMC. [Link]

  • Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. ResearchGate. [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America. [Link]

  • Q 3 B (R2) Impurities in New Drug Products. EMA. [Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. [Link]

  • 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. [Link]

  • Impurities In Pharmaceuticals: Types, Regulations And Strategies. GMP Insiders. [Link]

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Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for Handling Simvastatin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Simvastatin, a potent active pharmaceutical ingredient (API). As a Senior Application Scientist, my objective is to offer a framework grounded in field-proven insights, moving beyond a simple checklist to explain the causality behind each safety protocol. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of your research.

Understanding the Compound: Why Simvastatin Demands Respect

Simvastatin is a highly effective HMG-CoA reductase inhibitor, but its pharmacological potency necessitates stringent handling procedures. The primary risks in a laboratory setting are not from therapeutic use, but from occupational exposure to the concentrated API, which can occur via inhalation, skin contact, or ingestion.[1]

Key hazards associated with Simvastatin exposure include:

  • Skin Irritation: Direct contact can cause skin irritation.[2]

  • Reproductive Toxicity: It is suspected of damaging fertility or the unborn child.[3]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[4]

  • Allergic Reaction: May cause an allergic skin reaction.[4]

To quantify its potency and establish appropriate safety measures, manufacturers often determine an Occupational Exposure Limit (OEL). For Simvastatin, an OEL has been set at 25 µg/m³ as an 8-hour time-weighted average (TWA).[4] This low limit classifies it as a potent compound, underscoring the need for advanced engineering controls and a comprehensive Personal Protective Equipment (PPE) strategy.[5][6]

Core Protective Equipment: A Multi-Layered Defense

Engineering controls, such as ventilated laminar flow enclosures or fume hoods, are the primary line of defense.[7][8] PPE should be considered the final barrier between you and the hazardous substance.[1] The following table summarizes the required PPE for common laboratory tasks involving Simvastatin.

TaskRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing Solid API N95/FFP2 Respirator (or higher)Safety Goggles & Face ShieldDouble Nitrile GlovesDisposable Gown (back-closing), Sleeve Covers
Solution Preparation N95/FFP2 RespiratorSafety GogglesDouble Nitrile GlovesDisposable Gown (back-closing)
Spill Cleanup N95/FFP2 Respirator (or higher)Safety Goggles & Face ShieldDouble Heavy-Duty Nitrile GlovesDisposable Coveralls ("Bunny Suit") & Shoe Covers
Waste Disposal N95/FFP2 RespiratorSafety GogglesDouble Nitrile GlovesDisposable Gown (back-closing)
Respiratory Protection

Given the risk of inhaling aerosolized powder, respiratory protection is mandatory when handling solid Simvastatin.[9]

  • Why: The low OEL means that even microscopic amounts of airborne dust can be hazardous.

  • What: A NIOSH-approved N95 respirator or a European Standard EN 149 (FFP2) respirator is the minimum requirement.[3] These filters are effective against particulate matter. Surgical masks offer no protection from drug aerosols and must not be used.[10]

  • When: Always wear a respirator when weighing, transferring, or otherwise manipulating Simvastatin powder.

Eye and Face Protection

Protecting mucous membranes from dust and splashes is critical.

  • Why: Accidental splashes during solution preparation or dust generation can lead to eye irritation or absorption.[3]

  • What: Chemical safety goggles that provide a full seal around the eyes are required.[9] For high-risk tasks like handling larger quantities of powder or cleaning spills, a full face shield should be worn over the goggles for an added layer of protection.[10] Standard safety glasses are insufficient.[10]

Hand Protection

The skin is a primary route of exposure.[1]

  • Why: Simvastatin can be absorbed through the skin and may cause irritation or sensitization.[3][4]

  • What: Use powder-free, chemical-resistant nitrile gloves.[10] Double-gloving is mandatory for all handling activities.[11] The inner glove should be tucked under the cuff of the gown, and the outer glove should go over the cuff.[1]

  • Protocol: Change the outer glove every 30-60 minutes or immediately if you suspect contamination or notice any damage.[1] Never wear gloves outside of the designated handling area.

Body Protection

A disposable, low-permeability gown is essential to prevent contamination of personal clothing.

  • Why: Fine powder can easily settle on clothing and be carried out of the lab, posing an exposure risk to yourself and others.

  • What: Wear a disposable, solid-front gown that closes in the back, with long sleeves and tight-fitting knit or elastic cuffs.[11] For extensive operations or spill cleanup, full-body coveralls ("bunny suits") offer more complete protection.[10]

Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol details the process of weighing solid Simvastatin, a task with a high potential for dust generation.

Step 1: Preparation

  • Restrict Access: Ensure the designated handling area (e.g., a specific fume hood or ventilated balance enclosure) is clearly marked and access is restricted.

  • Verify Engineering Controls: Confirm that the fume hood or ventilated enclosure is functioning correctly.

  • Assemble Materials: Gather all necessary equipment: spatulas, weigh boats, containers, and pre-labeled waste bags.

  • Don PPE: Put on all required PPE in the correct order: inner gloves, gown, respirator, goggles, face shield, and finally, outer gloves pulled over the gown cuffs.

Step 2: Weighing the Compound

  • Tare Balance: Place a weigh boat on the analytical balance within the ventilated enclosure and tare it.

  • Minimize Dust: Open the Simvastatin container slowly. Use gentle, deliberate movements to transfer the powder to the weigh boat. Avoid dropping or tapping the spatula, which can aerosolize the powder.

  • Seal Promptly: Once the desired amount is weighed, securely close the primary Simvastatin container.

  • Contain Weighed Powder: Immediately place the weighed powder into a sealable secondary container for transport to the next step of your workflow.

Step 3: Post-Weighing & Decontamination

  • Initial Cleanup: Gently wipe down the spatula, weigh boat, and any surfaces inside the enclosure with a disposable wipe wetted with 70% ethanol or a suitable deactivating agent. Place all disposable items into a designated, sealed waste bag inside the hood.

  • Doff PPE: Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. The outer gloves should be removed first and disposed of in the designated waste bag inside the hood. The rest of the PPE should be removed just before exiting the work area and placed in the appropriate waste stream.

  • Wash Hands: Wash hands thoroughly with soap and water immediately after removing all PPE.[11]

Decontamination and Disposal Plan

Proper disposal is a critical final step to prevent environmental contamination and accidental exposure. Simvastatin is toxic to aquatic life with long-lasting effects.[3]

Spill Management:

  • Evacuate and restrict access to the area.

  • Don the appropriate spill-response PPE (coveralls, double gloves, respirator, face shield).

  • Gently cover the spill with absorbent pads. Do NOT dry sweep.

  • Carefully collect the absorbed material and any contaminated debris into a clearly labeled hazardous waste container.

  • Clean the spill area with a suitable deactivating agent, followed by a detergent and water.

Waste Disposal Workflow: All materials that have come into contact with Simvastatin, including PPE, disposable labware, and excess compound, must be treated as hazardous waste.

G cluster_0 At the Point of Generation (Inside Hood) cluster_1 End of Procedure / Area Decontamination cluster_2 Final Disposal A Contaminated PPE (gloves, gown, etc.) D Primary Hazardous Waste Bag (Yellow, clearly labeled 'Cytotoxic Waste') A->D Place immediately into B Contaminated Consumables (weigh boats, wipes) B->D Place immediately into C Excess/Expired Simvastatin API C->D Place immediately into E Place sealed primary bag into a Secondary Container D->E Seal securely F Designated Hazardous Waste Accumulation Area E->F Store in G Certified Hazardous Waste Contractor F->G Arrange pickup with H High-Temperature Incineration G->H Transport for

Caption: Workflow for the safe segregation and disposal of Simvastatin-contaminated waste.

Disposal Protocol:

  • Segregate at Source: Do not mix Simvastatin waste with general laboratory trash. All contaminated items must go into a designated hazardous waste container lined with a yellow bag and clearly labeled.[3]

  • Secure Containment: Once full, the bag should be securely sealed to prevent leaks or aerosol release.

  • Follow Institutional Policy: The sealed container must be disposed of through your institution's environmental health and safety office, typically via high-temperature incineration by a licensed contractor. Do not flush Simvastatin down the drain or dispose of it in regular trash.[9] For unused or expired medicines from households, take-back programs are the best option.[12][13]

By understanding the risks and meticulously following these handling, PPE, and disposal protocols, you can work safely with Simvastatin, protecting yourself, your colleagues, and the environment.

References

  • Carl ROTH. (2025, August 27). Safety Data Sheet: Simvastatin. Retrieved from [Link]

  • Connor, T. H., & McDiarmid, M. A. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) for Pharmacy. Retrieved from [Link]

  • Organon. (2019, September 13).
  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from [Link]

  • PureWay Compliance. (2022, September 15). Where and How To Dispose Of Unused Drugs.
  • European Medicines Agency (EMA). (n.d.). Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • U.S. Food & Drug Administration (FDA). (2024, October 31). Drug Disposal: FDA's Flush List for Certain Medicines. Retrieved from [Link]

  • Barrau, E., & Jones, O. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. European Pharmaceutical Review.
  • U.S. Environmental Protection Agency (EPA). (2025, September 18). What To Do with Unwanted Household Medicines. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). High-Potency APIs: Containment and Handling Issues. Retrieved from [Link]

  • Recipharm. (n.d.). Safe handling of highly potent active pharmaceutical ingredients. Retrieved from [Link]

  • Walgreens. (n.d.). Safe Medication Disposal. Retrieved from [Link]

  • U.S. Food & Drug Administration (FDA). (n.d.). ZOCOR (simvastatin) Tablets Label. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.